LogP and TPSA: Comparison with Des-Methyl Analog and Tropinone
The N-methyl substitution on 2-Methyl-2-azabicyclo[2.2.2]octan-5-one shifts LogP to 0.67, compared with a predicted LogP of approximately 0.36 for the des-methyl parent (1R,4R)-2-azabicyclo[2.2.2]octan-5-one [1]. The target compound's TPSA of 20.31 Ų is identical to tropinone's TPSA (20.31 Ų) [2], yet the 2-azabicyclo[2.2.2]octane scaffold offers distinct conformational pre-organization compared to the 8-azabicyclo[3.2.1]octane framework. Critically, the target compound has zero H-bond donors (vs. 1 for the des-methyl parent), making it better suited for passive membrane permeation in CNS-targeting programs.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.6696, TPSA = 20.31 Ų, HBD = 0, HBA = 2, Rotatable Bonds = 0 |
| Comparator Or Baseline | (1R,4R)-2-Azabicyclo[2.2.2]octan-5-one (des-methyl): LogP = ~0.36, TPSA ~29.1 Ų, HBD = 1; Tropinone: TPSA = 20.30 Ų, XlogP = 0.30, HBD = 0 |
| Quantified Difference | ΔLogP ≈ +0.31 vs. des-methyl parent; TPSA equivalent to tropinone; 1 fewer HBD than des-methyl parent |
| Conditions | Computational LogP (XlogP/AlogP) and TPSA from vendor databases; Leyan, Chem-space, and plantaedb entries |
Why This Matters
The combination of moderate LogP (0.67), low TPSA (20.31 Ų), and zero H-bond donors meets key CNS drug-likeness criteria, enabling procurement decisions favoring this compound as a brain-penetrant scaffold over the more polar, HBD-containing des-methyl analog.
- [1] Chem-space. (1R,4R)-2-azabicyclo[2.2.2]octan-5-one, LogP –0.36. URL: https://chem-space.com View Source
- [2] Plantaedb / probes-drugs.org. Tropinone (CAS 532-24-1), TPSA 20.31 Ų, XlogP 0.30–0.81, HBA 2, HBD 0. URL: https://plantaedb.com & https://www.probes-drugs.org View Source
